Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-
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Overview
Description
Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- is not fully understood, but it is believed to act as a DNA intercalator, binding to the DNA molecule and disrupting its structure. This can lead to DNA damage and the activation of cellular pathways involved in DNA repair and apoptosis.
Biochemical And Physiological Effects
Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- has been found to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. It has also been found to have anti-inflammatory and antioxidant properties, suggesting that it may have applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- is its versatility as a research tool. It can be used in a variety of experimental setups, including cell cultures and animal models. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are many potential future directions for research involving Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-. Some possible areas of study include:
1. Further investigation of the compound's mechanisms of action, including its interactions with DNA and other cellular components.
2. Development of new therapeutic agents based on the structure of Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-.
3. Exploration of the compound's potential applications in the treatment of inflammatory diseases and other conditions.
4. Investigation of the compound's potential as a diagnostic tool for cancer and other diseases.
5. Study of the compound's interactions with other drugs and therapeutic agents, to determine potential synergies or adverse effects.
Synthesis Methods
The synthesis of Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diphenylamine in the presence of a base such as triethylamine. The resulting compound is then treated with hydrazine hydrate to yield the final product.
Scientific Research Applications
Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- has been used in a variety of scientific research applications. It has been found to be an effective tool for studying the mechanisms of various biological processes, including DNA damage and repair, cell signaling, and apoptosis. It has also been used in the development of new drugs and therapeutic agents.
properties
CAS RN |
19103-02-7 |
---|---|
Product Name |
Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- |
Molecular Formula |
C16H12Cl4N6 |
Molecular Weight |
430.1 g/mol |
IUPAC Name |
1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-diimine |
InChI |
InChI=1S/C16H12Cl4N6/c17-23-13(21)25(19)16(12-9-5-2-6-10-12)15(23,11-7-3-1-4-8-11)24(18)14(22)26(16)20/h1-10,21-22H |
InChI Key |
CQICVMXENWMRGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C23C(N(C(=N)N2Cl)Cl)(N(C(=N)N3Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C23C(N(C(=N)N2Cl)Cl)(N(C(=N)N3Cl)Cl)C4=CC=CC=C4 |
Other CAS RN |
19103-02-7 |
synonyms |
chloroamide S-330 S 330 S-330 |
Origin of Product |
United States |
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